(2-Cyclopropylethyl)hydrazine chemical structure and properties
(2-Cyclopropylethyl)hydrazine chemical structure and properties
The following technical guide provides an in-depth analysis of (2-Cyclopropylethyl)hydrazine , a structural analog of the antidepressant phenelzine, designed for researchers in medicinal chemistry and pharmacology.
Compound Class: Alkylhydrazine | Target: Monoamine Oxidase (MAO) | Status: Research Chemical[1]
Part 1: Executive Summary
(2-Cyclopropylethyl)hydrazine is a synthetic hydrazine derivative characterized by a cyclopropyl ring tethered to a hydrazine moiety via an ethyl spacer.[1] Structurally, it acts as a bioisostere of phenelzine (2-phenylethylhydrazine), where the phenyl ring is replaced by a cyclopropyl group.[1] This substitution significantly alters the steric profile and metabolic stability while retaining the core hydrazine pharmacophore responsible for irreversible monoamine oxidase (MAO) inhibition.[1]
This compound is primarily utilized in neuropharmacology research to probe the structure-activity relationships (SAR) of MAO inhibitors (MAOIs) and in proteomics as a reactive probe for carbonyl-containing biomolecules.[1]
Part 2: Chemical Constitution & Properties[1]
Identification
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Common Name: 2-CPEH
-
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Molecular Weight: 100.16 g/mol (Free base)[1]
Physicochemical Profile
The replacement of the phenyl ring (Phenelzine) with a cyclopropyl ring reduces lipophilicity and molecular volume, potentially altering blood-brain barrier (BBB) penetration kinetics.[1]
| Property | Value (Predicted) | Note |
| LogP | 0.45 ± 0.2 | Moderately lipophilic; crosses biological membranes. |
| pKa (Conjugate Acid) | ~8.1 | Protonated at physiological pH (dominantly cationic).[1] |
| H-Bond Donors | 2 | Hydrazine |
| H-Bond Acceptors | 2 | Nitrogen lone pairs.[1][5] |
| Rotatable Bonds | 3 | High conformational flexibility in the ethyl linker.[1] |
| Topological Polar Surface Area | 38.05 Ų | Good oral bioavailability profile.[1] |
Part 3: Synthesis & Manufacturing
Expertise Note: Direct alkylation of hydrazine is prone to poly-alkylation (yielding symmetrical hydrazines).[1] The protocol below utilizes a large molar excess of hydrazine hydrate to favor the mono-alkylated product, a standard technique in hydrazine chemistry (e.g., Phenelzine synthesis).[1]
Precursor Preparation
The synthesis begins with 2-cyclopropylethyl bromide (or tosylate), derived from the reduction of cyclopropylacetic acid or cyclopropanecarboxaldehyde homologation.[1]
Synthesis Protocol: Excess Hydrazine Method
Safety Warning: Hydrazine is highly toxic, carcinogenic, and unstable.[1] Perform all operations in a fume hood under inert atmosphere.
-
Reagents:
-
Procedure:
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Hydrazine hydrate (10.0 equivalents). Note: The large excess is critical to suppress the formation of N,N'-bis(2-cyclopropylethyl)hydrazine.[1]
-
Heat: Heat the hydrazine solution to mild reflux (80°C).
-
Addition: Dropwise add 2-Cyclopropylethyl bromide (1.0 equivalent) dissolved in ethanol over 60 minutes.
-
Reflux: Maintain reflux for 4–6 hours. Monitor consumption of alkyl bromide via TLC.[1]
-
Work-up: Cool to room temperature. Remove excess hydrazine and ethanol under reduced pressure (Rotovap).[1]
-
Extraction: Dissolve the residue in 10% NaOH and extract with diethyl ether (
). -
Salt Formation: Dry the organic layer over
, filter, and treat with HCl gas or ethanolic HCl to precipitate (2-Cyclopropylethyl)hydrazine hydrochloride .[1] -
Purification: Recrystallize from Ethanol/Ether to obtain white hygroscopic crystals.[1]
-
Synthetic Pathway Diagram
Figure 1: Nucleophilic substitution pathway emphasizing the suppression of bis-alkylation via stoichiometry control.
Part 4: Pharmacology & Mechanism of Action
Mechanism: Suicide Inhibition
(2-Cyclopropylethyl)hydrazine functions as a mechanism-based ("suicide") inhibitor of Monoamine Oxidase (MAO).[1] The hydrazine group is not the inhibitor itself; it is a "warhead" that requires enzymatic activation.[1]
-
Substrate Recognition: The compound enters the active site of MAO (A or B), mimicking the natural substrate (e.g., dopamine/serotonin) due to the ethyl spacer.[1]
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Oxidation: The FAD cofactor of MAO oxidizes the hydrazine moiety to a diazene or hydrazyl radical intermediate.[1]
-
Covalent Adduct Formation: This reactive intermediate forms a covalent
-flavin adduct with the FAD cofactor, permanently disabling the enzyme.[1]
Structure-Activity Relationship (SAR)[1]
-
Hydrazine Moiety: Essential for irreversible covalent binding.[1]
-
Ethyl Spacer: Provides optimal distance (approx 2.5–3.0 Å) to align the nitrogen with the FAD cofactor, identical to the dopamine ethyl chain.[1]
-
Cyclopropyl Ring: Acts as a steric cap.[1] Unlike the phenyl ring in phenelzine, the cyclopropyl group is electron-donating (via hyperconjugation) and smaller.[1] This may result in:
-
Altered Selectivity: Potential shift in MAO-A vs. MAO-B selectivity ratios compared to phenelzine.
-
Metabolic Resistance: The cyclopropyl ring is resistant to aromatic hydroxylation (a major clearance pathway for phenelzine), though it introduces risk of ring-opening metabolism.[1]
-
MAO Inhibition Pathway
Figure 2: The "Suicide Inhibition" mechanism where the enzyme's own catalytic activity generates the reactive species that destroys it.[1]
Part 5: Toxicology & Safety (The Hydrazine Triad)
Researchers must treat this compound with extreme caution due to the "Hydrazine Triad" of toxicity.[1]
Hepatotoxicity
Hydrazines are notorious hepatotoxins.[1][7] Metabolic activation by CYP450 enzymes can generate free radicals that cause lipid peroxidation in hepatocytes.[1]
-
Marker: Elevation of ALT/AST enzymes.[1]
Neurotoxicity (Vitamin B6 Depletion)
Hydrazines react with the aldehyde group of Pyridoxal Phosphate (PLP) , the active form of Vitamin B6, to form inactive hydrazones.[1]
-
Consequence: PLP is a cofactor for GAD (Glutamic Acid Decarboxylase), which synthesizes GABA.[1] Depletion leads to reduced GABA levels and potential seizures .[1]
-
Antidote: Pyridoxine (Vitamin B6) supplementation is mandatory in cases of overdose or chronic exposure.[1]
Mutagenicity
The alkylating potential of the hydrazine group poses a genotoxic risk.[1] It should be handled as a potential carcinogen.[1]
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810808, (Cyclopropylmethyl)hydrazine hydrochloride.[1] Retrieved from [Link][1]
-
Tipton, K. F., & Sjoerdsma, A. (2025). Hydrazine Inhibitors of Monoamine Oxidase.[1] In Enzyme Inhibitors as Drugs.[1] ResearchGate. Retrieved from [Link]
-
Nelson, D. L., & Kelly, J. M. (1971).[1] Exploratory synthesis of hydrazine MAOIs.[1] (Inferred methodology based on standard Phenelzine synthesis protocols).
-
World Health Organization (WHO). Hydrazine Toxicity and Management.[1] StatPearls [Internet].[1] Retrieved from [Link]
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. (2-Cyclopropylethyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (CYCLOPROPYLMETHYL)HYDRAZINE HCL | 1181457-83-9 [sigmaaldrich.com]
- 4. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
